moesin - 144131-77-1

moesin

Catalog Number: EVT-1518564
CAS Number: 144131-77-1
Molecular Formula: C9H6Cl2N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Moesin is classified as a cytoskeletal protein that binds to actin filaments. It is encoded by the MSN gene in humans, located on chromosome 6. The protein is characterized by its ability to undergo phosphorylation, which regulates its activity and interactions with other cellular components. Moesin's structure includes a FERM (four-point-one, ezrin, radixin, moesin) domain that facilitates its binding to both the cytoskeleton and membrane proteins .

Synthesis Analysis

Methods of Synthesis

Moesin can be synthesized through recombinant DNA technology, where the MSN gene is cloned into an expression vector and introduced into host cells (such as bacteria or mammalian cells). The expressed protein can then be purified using affinity chromatography techniques. Additionally, moesin can be synthesized via chemical methods, although biological synthesis remains the predominant approach due to its complexity.

Technical Details

The purification process typically involves:

  • Cell Lysis: Breaking open cells to release proteins.
  • Affinity Chromatography: Using tags or antibodies specific to moesin to isolate it from other proteins.
  • Dialysis: Removing excess salts or small molecules from the purified protein solution.

Characterization of synthesized moesin often includes techniques such as SDS-PAGE for assessing purity and Western blotting for confirming identity .

Molecular Structure Analysis

Structure

Moesin consists of three main domains:

  1. FERM Domain: Responsible for binding to membrane proteins.
  2. Coiled-Coil Domain: Facilitates dimerization and interaction with other ERM proteins.
  3. C-Terminal Domain: Involved in actin binding.

The FERM domain contains subdomains that allow moesin to interact with various signaling molecules and structural components of the cell .

Data

The molecular weight of moesin is approximately 78 kDa. Its structure has been elucidated through X-ray crystallography and NMR spectroscopy, revealing how it adopts an active conformation upon phosphorylation .

Chemical Reactions Analysis

Reactions

Moesin undergoes several post-translational modifications, particularly phosphorylation at specific threonine and serine residues. This modification is crucial for its activation and function in cellular signaling pathways.

Technical Details

Phosphorylation typically occurs in response to extracellular signals such as growth factors or cytokines (e.g., transforming growth factor beta). The activated form of moesin promotes cytoskeletal reorganization and influences cell behavior by modulating interactions with other proteins .

Mechanism of Action

Process

Moesin functions primarily by linking the actin cytoskeleton to membrane receptors, thereby influencing cell shape and motility. Upon activation through phosphorylation, moesin undergoes a conformational change that enhances its binding affinity to both actin filaments and membrane proteins.

Data

Studies have shown that moesin's activity is critical in processes such as:

  • Cell Migration: Facilitating movement through the extracellular matrix.
  • Signal Transduction: Acting as a scaffold for signaling complexes at the plasma membrane.
  • T Cell Activation: Promoting differentiation of regulatory T cells in immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Moesin is soluble in physiological buffers.
  • Stability: The protein remains stable under various pH conditions but may denature at extreme temperatures.

Chemical Properties

Moesin exhibits properties typical of cytoskeletal proteins:

  • Binding Affinity: High affinity for actin filaments when phosphorylated.
  • Post-translational Modifications: Susceptible to phosphorylation by various kinases (e.g., Rho-associated protein kinase) which regulate its function.

Relevant studies have indicated that alterations in moesin expression or activity can lead to pathological conditions such as cancer metastasis or muscular dystrophy .

Applications

Scientific Uses

Moesin serves several important roles in research:

  • Cancer Research: As a marker for glioma progression, moesin's expression levels correlate with tumor grade and patient prognosis.
  • Immunology: Its role in T cell differentiation makes it a target for studies on immune responses.
  • Muscle Biology: Investigating moesin's involvement in muscular dystrophies can provide insights into disease mechanisms and potential therapies.
Molecular Structure & Activation Mechanisms of Moesin

Moesin (membrane-organizing extension spike protein) is a pivotal member of the ezrin-radixin-moesin (ERM) protein family that serves as a structural and functional bridge between the plasma membrane and the actin cytoskeleton. Its activation is governed by sophisticated molecular mechanisms involving domain architecture, phosphorylation, and conformational dynamics.

Domain Architecture of ERM Proteins

ERM proteins share a conserved tripartite structure: an N-terminal FERM (4.1 protein, ezrin, radixin, moesin) domain, a central α-helical region, and a C-terminal actin-binding domain (C-ERMAD). This architecture enables their dual role as membrane-cytoskeleton crosslinkers and signal transducers.

FERM Domain Organization in Moesin

The FERM domain of moesin (residues 1–296) is subdivided into three lobes that adopt a cloverleaf arrangement:

  • Lobe A (F1 subdomain): Binds phosphatidylinositol 4,5-bisphosphate (PIP₂) at a conserved "POCKET" site (involving Lys-63 and Lys-278) and transmembrane proteins like CD44 [1] [4].
  • Lobe B (F2 subdomain): Stabilizes the FERM fold but lacks direct ligand-binding functions.
  • Lobe C (F3 subdomain): Contains a PIP₂-binding "PATCH" site (Lys-253/Lys-254 and Lys-262/Lys-263) and a hydrophobic groove for protein-protein interactions [1].Unlike ezrin and radixin, moesin lacks a polyproline stretch in its FERM domain, potentially influencing its functional specificity in cell types like endothelial cells and lymphocytes [4].

Actin-Binding C-Terminal Domain

The C-terminal domain (residues 477–577) harbors a high-affinity F-actin binding site. In the autoinhibited state, this domain folds back to bind the FERM domain, masking critical interaction surfaces. Activation releases this intramolecular interaction, exposing the actin-binding site [1] [4].

Table 1: Domain Architecture of ERM Proteins

ProteinFERM Domain FeaturesTissue SpecificityUnique Structural Traits
MoesinLys-253/Lys-254 PATCH site; masked PIP₂ POCKETEndothelial cells, lymphocytesNo polyproline stretch; not tyrosine-phosphorylated
EzrinPIP₂-binding POCKETEpithelial cellsPolyproline stretch in FERM
RadixinPIP₂-binding POCKETLiverExtended FERM-actin linker

Phosphoregulation of Moesin Activity

Threonine Phosphorylation Sites (e.g., T558/T559)

A conserved threonine residue (Thr-558 in humans, Thr-559 in Drosophila) in the C-ERMAD domain is critical for moesin activation. Phosphorylation at this site:

  • Disrupts FERM-C-ERMAD binding, stabilizing the "open" conformation.
  • Enhances actin-binding capacity by 20–50-fold in biochemical assays [4] [5].
  • Serves as a molecular switch to stabilize the active state after PIP₂-induced activation rather than initiating it [1].

Kinase Interactions (Slik, ROCK, Misshapen)

Multiple kinases regulate moesin phosphorylation:

  • Slik (Ste20-like kinase): Primary kinase for Thr-559 phosphorylation in Drosophila, driving mitotic cell rounding via cortical actin stabilization [4].
  • ROCK (Rho-associated kinase): Phosphorylates Thr-558 in mammalian cells downstream of Rho GTPase, facilitating uropod formation in lymphocytes [4] [5].
  • Misshapen (Msn): A Drosophila kinase that phosphorylates moesin during oogenesis, affecting actin anchoring and germ-cell determinants [4].Kinase-deficient mutants exhibit defective moesin activation, leading to abnormal spindle formation (Slik mutants) or impaired cell polarization (ROCK mutants) [4].

Table 2: Key Phosphorylation Regulators of Moesin

KinaseTarget ResidueFunctional ConsequenceBiological Context
SlikThr-559 (Drosophila)Cell rounding during mitosisMitotic spindle stability
ROCKThr-558 (mammals)Uropod formation, migrationLymphocyte polarization
MisshapenThr-559 (Drosophila)Actin anchoring, germ-cell polarityOogenesis

Conformational Dynamics: Closed vs. Open States

Moesin alternates between autoinhibited (closed) and active (open) conformations:

  • Closed State:
  • The C-ERMAD domain binds the FERM domain, masking PIP₂-binding sites (POCKET and PATCH) and protein-interaction surfaces.
  • An "FLAP" region (acidic linker between lobes B and C) sterically blocks the PIP₂-binding POCKET [1] [2].
  • This conformation predominates in cytosolic moesin (>90% in resting cells).

  • Open State:

  • PIP₂ binding triggers a sequential activation mechanism:
  • PIP₂ initially binds the surface-exposed PATCH site.
  • This disrupts the FLAP, exposing the POCKET site.
  • PIP₂ translocates to the POCKET, inducing full conformational opening [1] [2].
  • Thr-558 phosphorylation stabilizes the open state by preventing FERM-C-ERMAD rebinding.
  • Activated moesin adopts an extended conformation, exposing binding sites for actin (C-terminus) and membrane partners (FERM domain) [1].

Biophysical studies show that PIP₂ binding to the PATCH and POCKET is mutually exclusive, with a stoichiometry of 1:1 (moesin:PIP₂). This sequential model reconciles the paradox of how PIP₂ accesses the buried POCKET in autoinhibited moesin [1] [2].

Compound Names Mentioned: Moesin, Ezrin, Radixin, PIP₂ (Phosphatidylinositol 4,5-bisphosphate), FERM domain, C-ERMAD domain, Slik kinase, ROCK kinase, Misshapen kinase.

Properties

CAS Number

144131-77-1

Product Name

moesin

Molecular Formula

C9H6Cl2N2

Synonyms

moesin

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